molecular formula C22H15BrClN3O2 B4052940 N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide

N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B4052940
M. Wt: 468.7 g/mol
InChI Key: SXUNYZRIGZNOBI-UHFFFAOYSA-N
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Description

Scientific Research Applications

WAY-323093 has several scientific research applications:

Preparation Methods

The synthesis of WAY-323093 involves several steps, starting with the preparation of the phthalazine core. The synthetic route typically includes the following steps:

Industrial production methods for WAY-323093 would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

WAY-323093 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of WAY-323093 involves its interaction with specific molecular targets within cells. The compound is believed to modulate certain signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in signal transduction and gene expression .

Comparison with Similar Compounds

WAY-323093 can be compared with other similar compounds, such as:

  • N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide
  • N-(3-methylphenyl)-2-[4-(4-bromophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

These compounds share a similar phthalazine core structure but differ in the substituents attached to the phenyl rings. The uniqueness of WAY-323093 lies in its specific combination of bromophenyl and chlorophenyl groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClN3O2/c23-15-4-3-5-17(12-15)25-20(28)13-27-22(29)19-7-2-1-6-18(19)21(26-27)14-8-10-16(24)11-9-14/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUNYZRIGZNOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide

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